molecular formula C6H3ClN4O2 B13571768 2-Chloro-9H-purine-8-carboxylic acid CAS No. 1044772-71-5

2-Chloro-9H-purine-8-carboxylic acid

Cat. No.: B13571768
CAS No.: 1044772-71-5
M. Wt: 198.57 g/mol
InChI Key: URNYXEPNLKJELC-UHFFFAOYSA-N
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Description

2-Chloro-9H-purine-8-carboxylic acid (Molecular Formula: C6H3ClN4O2, Molecular Weight: 198.57) is a multifunctional purine derivative designed for medicinal chemistry and drug discovery research. Purine scaffolds are recognized as privileged structures in pharmaceutical development due to their fundamental role in biology and their ability to interact with a wide array of enzymatic targets . This compound is expertly engineered for use as a key synthetic intermediate in the rational design of novel bioactive molecules, particularly in the field of oncology . Its molecular structure incorporates two distinct reactive sites: the C-2 chlorine atom and the C-8 carboxylic acid group. The chlorine atom serves as an excellent leaving group, facilitating nucleophilic aromatic substitution reactions to introduce a variety of amines, alcohols, and other nucleophiles. Simultaneously, the carboxylic acid functionality can be readily functionalized via amidation or esterification reactions, allowing researchers to create diverse amide libraries or link additional pharmacophores . This dual reactivity makes it an exceptionally versatile building block for constructing complex molecular architectures and probe libraries. The primary research value of this compound lies in its application for generating targeted therapies. Purine-based scaffolds are extensively investigated as inhibitors of critical cancer pathways, including kinase signaling, cell cycle progression, and epigenetic regulation . Researchers can utilize this building block to develop potential inhibitors targeting enzymes such as PI3K, HDAC, EGFR, and others that are frequently dysregulated in proliferative diseases . Furthermore, its structure aligns with modern drug discovery paradigms that leverage heterocyclic cores to optimize drug-like properties, including solubility, lipophilicity, and hydrogen bonding capacity . This product is supplied For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1044772-71-5

Molecular Formula

C6H3ClN4O2

Molecular Weight

198.57 g/mol

IUPAC Name

2-chloro-7H-purine-8-carboxylic acid

InChI

InChI=1S/C6H3ClN4O2/c7-6-8-1-2-3(11-6)10-4(9-2)5(12)13/h1H,(H,12,13)(H,8,9,10,11)

InChI Key

URNYXEPNLKJELC-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=N1)Cl)N=C(N2)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 Chloro 9h Purine 8 Carboxylic Acid

De Novo Synthesis Pathways for the Purine (B94841) Core of the Compound

The fundamental purine scaffold of 2-Chloro-9H-purine-8-carboxylic acid can be assembled through convergent synthetic strategies that construct the fused imidazole (B134444) and pyrimidine (B1678525) rings.

Cyclization Reactions Utilizing Pyrimidine Precursors

A prevalent and effective method for constructing the purine ring system involves the use of appropriately substituted pyrimidine precursors. This approach, often referred to as the Traube purine synthesis, typically starts with a 4,5-diaminopyrimidine (B145471) which undergoes cyclization with a one-carbon synthon to form the imidazole portion of the purine.

For the synthesis of the target molecule, a key starting material would be a 2-chloro-4,5-diaminopyrimidine derivative. The synthesis of such precursors is well-established in organic chemistry. The subsequent cyclization to introduce the C8-carboxylic acid functionality can be achieved using various reagents that can deliver a carboxyl group or a precursor that can be readily converted to it.

A plausible synthetic route starting from a pyrimidine precursor is outlined below:

StepReactant(s)Reagent(s) and ConditionsProduct
12,4,6-TrichloropyrimidineNH₃4-amino-2,6-dichloropyrimidine
24-amino-2,6-dichloropyrimidineNH₃2-chloro-4,6-diaminopyrimidine
32-chloro-4,6-diaminopyrimidineNaNO₂, HCl2-chloro-4,6-diamino-5-nitrosopyrimidine
42-chloro-4,6-diamino-5-nitrosopyrimidineReduction (e.g., Na₂S₂O₄)2-chloro-4,5,6-triaminopyrimidine
52-chloro-4,5,6-triaminopyrimidineDiethyl oxalate (B1200264) or similar C1 synthonThis compound ethyl ester
6This compound ethyl esterHydrolysis (e.g., NaOH, then H⁺)This compound

This strategic sequence allows for the early introduction of the C2-chloro substituent on the pyrimidine ring, which is carried through the subsequent cyclization and functionalization steps.

Annulation Strategies Involving Imidazole Derivatives

An alternative de novo approach involves the construction of the pyrimidine ring onto a pre-existing, suitably functionalized imidazole. This strategy can be particularly advantageous if the desired C8-substituent is incorporated early in the synthesis.

The synthesis would commence with an imidazole derivative bearing amino and cyano or carboxamido groups at positions 4 and 5. For the synthesis of this compound, a key intermediate would be a 4-aminoimidazole-5-carboxamide. The chloro substituent at the future C2 position of the purine would be introduced during the pyrimidine ring closure.

A representative synthetic pathway is as follows:

StepReactant(s)Reagent(s) and ConditionsProduct
1AminomalononitrileFormamidine acetate4-aminoimidazole-5-carbonitrile
24-aminoimidazole-5-carbonitrileHydrolysis4-aminoimidazole-5-carboxamide
34-aminoimidazole-5-carboxamidePhosgene (B1210022) or a phosgene equivalent2-hydroxy-9H-purine-8-carboxamide
42-hydroxy-9H-purine-8-carboxamidePOCl₃2-chloro-9H-purine-8-carboxamide
52-chloro-9H-purine-8-carboxamideHydrolysis (e.g., NaOH, then H⁺)This compound

This pathway strategically builds the purine core by first establishing the imidazole ring with the C8 precursor functionality, followed by the annulation of the pyrimidine ring incorporating the C2 chloro substituent.

Targeted Functionalization Approaches for this compound

Instead of building the purine core from scratch, targeted functionalization of a pre-existing purine scaffold offers a more direct route to this compound. This involves the selective introduction of the chloro and carboxylic acid groups at the desired positions.

Regioselective Halogenation Routes

The introduction of a chlorine atom at the C2 position of a purine ring can be achieved through various halogenation methods. Direct chlorination of the purine core can be challenging due to the presence of multiple reactive sites. Therefore, a common strategy involves the use of a precursor with a leaving group at the C2 position, such as a hydroxyl or amino group, which can be converted to a chloro substituent.

For instance, starting from a 2-hydroxy-9H-purine-8-carboxylic acid derivative, the hydroxyl group can be converted to a chloro group using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

PrecursorReagent(s) and ConditionsProduct
2-Hydroxy-9H-purine-8-carboxylic acidPOCl₃, heatThis compound
2-Amino-9H-purine-8-carboxylic acidNaNO₂, HCl (Sandmeyer reaction)This compound

Carboxylation Strategies at the C8 Position

The introduction of a carboxylic acid group at the C8 position of a 2-chloropurine can be accomplished through several methods. One common approach involves the lithiation of the C8 position followed by quenching with carbon dioxide. This requires careful control of reaction conditions to achieve regioselectivity.

Alternatively, a precursor group at the C8 position, such as a cyano or an alkyl group, can be oxidized to a carboxylic acid. For example, an 8-cyanopurine can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

PrecursorReagent(s) and ConditionsProduct
2-Chloro-9H-purine1. n-BuLi, THF, -78 °C; 2. CO₂; 3. H⁺This compound
2-Chloro-8-cyano-9H-purineH₂SO₄, H₂O, heatThis compound
2-Chloro-8-methyl-9H-purineKMnO₄, heatThis compound

Advanced Catalytic Methods in Synthesis

Modern synthetic organic chemistry has seen the advent of powerful catalytic methods that can facilitate the construction and functionalization of complex molecules like purines with high efficiency and selectivity.

Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, have been employed for the introduction of various substituents onto the purine core. While not directly forming the chloro or carboxylic acid groups, these methods can be used to introduce precursors that are then converted to the desired functionalities.

More recently, direct C-H activation has emerged as a highly attractive strategy. This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. Catalytic systems, often based on palladium, rhodium, or ruthenium, can selectively activate a C-H bond at a specific position on the purine ring, allowing for the direct introduction of a functional group. For the synthesis of this compound, the development of catalytic methods for the direct C2-chlorination and C8-carboxylation of a purine scaffold would represent a significant advancement, offering a more atom-economical and environmentally benign route. Research in this area is ongoing and holds great promise for the future synthesis of this and other important purine derivatives.

Heterogeneous Catalysis for Efficient Conversion

Heterogeneous catalysis offers significant advantages in the synthesis of purine derivatives, including simplified product purification, catalyst reusability, and enhanced reaction efficiency under environmentally benign conditions. While direct synthesis of this compound using this method is not extensively detailed, studies on analogous chloro-substituted purines demonstrate the viability of this approach.

Research has shown the effective use of solid-supported catalysts for the synthesis of 6-chloro-8-substituted-9H-purine derivatives. researchgate.net One such method involves a one-pot condensation reaction between a 6-chloropyrimidine-4,5-diamine (B126448) and various aldehydes or substituted acids. researchgate.net Catalysts like silver supported on silica (B1680970) (Ag/SiO2) and cellulose (B213188) sulfuric acid have been proven effective. researchgate.net These solid acid catalysts facilitate the cyclization to form the imidazole ring of the purine structure. The use of Ag/SiO2 allows for excellent yields and short reaction times, and the catalyst can be recovered and reused multiple times with minimal loss of activity. researchgate.net Similarly, cellulose sulfuric acid, a biodegradable and inexpensive solid acid catalyst, has been successfully used, often under solvent-free conditions, which further enhances the green credentials of the synthesis. researchgate.net

These protocols are advantageous due to their cost-effectiveness, readily available starting materials, and straightforward work-up procedures. researchgate.net The principles demonstrated in the synthesis of these related compounds suggest a potential pathway for producing this compound by selecting appropriate pyrimidine precursors and C8-building blocks.

Research Findings in Heterogeneous Catalysis for Chloro-Purine Synthesis
CatalystReaction TypeKey AdvantagesSource
Silver on Silica (Ag/SiO2)One-pot reaction of 6-chloro-pyrimidines and substituted acidsExcellent yields, short reaction times, catalyst reusability, eco-friendly conditions. researchgate.net
Cellulose Sulfuric AcidOne-pot condensation of 6-chloropyrimidine-4,5-diamine and aldehydesHigh yields, short reaction times, catalyst recovery, potential for solvent-free conditions. researchgate.net

One-Pot Multicomponent Reaction Protocols

A notable example is the multicomponent synthesis of C(8)-substituted purine building blocks from prebiotic compounds. nih.gov This strategy involves the reaction of aminomalononitrile, a urea (B33335) derivative, and an α-amino acid ester in a one-pot fashion. nih.gov The reaction proceeds through the formation of an amino imidazole carbonitrile intermediate, followed by a domino ring annulation to construct the purine scaffold. nih.gov By carefully selecting the starting materials, this method can be adapted to produce various C(8)-substituted purine carboxylic acids. nih.gov The use of microwave irradiation and eco-friendly solvents can further enhance the sustainability of this transformation. nih.gov

The key benefits of MCRs in this context include high atom-economy, straightforward reaction design, and the ability to generate molecular diversity efficiently. nih.gov This methodology provides a direct and convergent route to the purine-8-carboxylic acid skeleton, which is a crucial structural motif in the target molecule.

Data on One-Pot Multicomponent Synthesis of Purine Carboxylic Acids
Starting ComponentsKey IntermediatesReaction ConditionsKey AdvantagesSource
Aminomalononitrile, Urea, α-Amino Acid Methyl EstersAmino imidazole carbonitrilesMicrowave irradiation, various solvents (e.g., water, THF)Prebiotic chemistry approach, domino ring annulation, improved sustainability. nih.gov
Aryl(or heteroaryl)glyoxal monohydrates, 1,3-dimethylbarbituric acid, AlkylisocyanidesNot applicable (for analogous furo[2,3-d]pyrimidines)ZrOCl2•8H2O catalyst in water at 50 °CHigh atom-economy, time-effectiveness, simplified work-up, molecular diversity. nih.gov

Photoredox-Catalyzed Synthetic Routes

Visible-light photoredox catalysis has emerged as a powerful and versatile tool in modern organic synthesis, enabling the formation of challenging chemical bonds under exceptionally mild conditions. mdpi.com This strategy is particularly relevant for the functionalization of heterocyclic systems like purines and for transformations involving carboxylic acids. princeton.edunih.gov

While a direct, single-step photoredox synthesis of this compound has not been specifically reported, the principles of photoredox catalysis offer several plausible routes. One potential strategy involves the direct C-H functionalization of a pre-formed 2-chloropurine core at the C8 position. Studies have demonstrated the visible-light-induced C8 alkoxylation of purines using an acridinium (B8443388) photocatalyst, showcasing the ability to selectively functionalize this position. researchgate.netnih.gov This concept could potentially be extended to carboxylation reactions using appropriate CO2 sources or carboxylating reagents.

Alternatively, metallaphotoredox catalysis provides a powerful method for the decarboxylative functionalization of aliphatic and heteroaromatic carboxylic acids. nih.gov This suggests a retrosynthetic approach where a precursor molecule bearing a carboxylic acid could be coupled with another fragment to build the final structure. The functional group tolerance of these reactions makes them suitable for late-stage modifications of complex molecules. nih.gov The combination of a photocatalyst (like an iridium or ruthenium complex) with a first-row transition metal catalyst (such as nickel or copper) can enable transformations that are otherwise difficult to achieve. nih.gov

Applicable Photoredox-Catalyzed Strategies
StrategyDescriptionPotential ApplicationSource
Direct C-H FunctionalizationVisible-light-induced reaction on the purine C8-H bond using a photocatalyst and an oxidant.Introduction of a carboxyl group or a precursor at the C8 position of a 2-chloropurine starting material. researchgate.netnih.gov
Metallaphotoredox CouplingDual catalytic system using a photocatalyst and a transition metal (e.g., Ni, Cu) to couple fragments.Utilizing a purine precursor with a native carboxylic acid for decarboxylative coupling to introduce other functionalities. princeton.edunih.gov
Radical CarbonylationGeneration of acyl radicals from precursors like carboxylic acids, which can then be used to construct carbonyl-containing heterocycles.A potential route to build the 8-carboxylic acid moiety onto the purine scaffold via radical intermediates. mdpi.com

Chemical Reactivity and Transformation Mechanisms of 2 Chloro 9h Purine 8 Carboxylic Acid

Nucleophilic Substitution Reactions

Nucleophilic substitution is a prominent reaction pathway for halogenated purines. The electron-deficient nature of the pyrimidine (B1678525) and imidazole (B134444) rings facilitates the displacement of the chloro group by a variety of nucleophiles.

The chlorine atom at the C2 position of the purine (B94841) ring is susceptible to nucleophilic aromatic substitution (SNAr). Compared to the C6 position on a purine, the C2 position is generally less reactive towards nucleophilic attack. This reduced reactivity often necessitates more forcing conditions, such as elevated temperatures, or the use of metal catalysis to achieve efficient substitution. The presence of the electron-withdrawing carboxylic acid group at C8 can further modulate the electrophilicity of the C2 carbon. A diverse range of nucleophiles, including amines, thiols, and alkoxides, can displace the C2-chloro substituent to afford functionalized purine derivatives. chemrxiv.orgresearchgate.netorganic-chemistry.org

The lone pair of electrons on nitrogen-containing nucleophiles, such as primary and secondary amines, allows them to readily attack the electrophilic C2 carbon. savemyexams.com Similarly, thiols and their conjugate bases (thiolates) are potent nucleophiles due to the high polarizability of sulfur, enabling the formation of C-S bonds at the C2 position. cas.cnchemistrysteps.comlibretexts.org Alkoxides, the conjugate bases of alcohols, also serve as effective oxygen-based nucleophiles for this transformation. libretexts.org

Nucleophile TypeReagent ExampleProduct TypeTypical Conditions
AmineR-NH₂ (e.g., Aniline)2-Amino-9H-purine-8-carboxylic acid derivativeHeat, often in a polar solvent; Microwave irradiation can accelerate the reaction. researchgate.net
ThiolR-SH (e.g., Benzylthiol)2-Thioether-9H-purine-8-carboxylic acid derivativeBase (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, DMSO). chemrxiv.org
AlkoxideR-O⁻ (e.g., Sodium Methoxide)2-Alkoxy-9H-purine-8-carboxylic acid derivativeReaction with the corresponding alcohol in the presence of a strong base. libretexts.org

This table presents representative transformations based on the known reactivity of 2-chloropurines and analogous 2-haloheterocycles. Specific conditions may vary.

The carboxylic acid group at the C8 position offers a versatile handle for a variety of chemical modifications through nucleophilic acyl substitution pathways. These reactions typically involve the conversion of the hydroxyl group into a better leaving group, activating the carbonyl carbon for attack by nucleophiles.

Standard organic transformations can be applied to convert the C8-carboxylic acid into esters, amides, and other derivatives. Fischer esterification, for instance, involves reacting the carboxylic acid with an alcohol under acidic catalysis to yield the corresponding ester. byjus.commasterorganicchemistry.com This reaction is an equilibrium process, often requiring the removal of water to drive it to completion. youtube.comgoogle.com Alternatively, the carboxylic acid can be converted to a more reactive acid chloride, typically using thionyl chloride (SOCl₂), which can then be readily reacted with alcohols or amines to form esters or amides, respectively. khanacademy.org Direct conversion to amides by heating with amines is also possible, though it often requires high temperatures. nih.gov

TransformationReagent(s)ProductGeneral Mechanism
EsterificationR-OH, H⁺ (cat.)2-Chloro-9H-purine-8-carboxylate esterFischer Esterification: Acid-catalyzed nucleophilic addition of alcohol to the protonated carbonyl group. masterorganicchemistry.com
Amidation1. SOCl₂ 2. R₂NH2-Chloro-9H-purine-8-carboxamideFormation of a highly reactive acyl chloride intermediate, followed by nucleophilic attack by an amine. khanacademy.org
ReductionLiAlH₄ or BH₃(2-Chloro-9H-purin-8-yl)methanolReduction of the carboxylic acid to a primary alcohol.

This table outlines common synthetic routes for the functionalization of the carboxylic acid group.

Electrophilic Aromatic Substitution on the Purine System

Classical electrophilic aromatic substitution (EAS) reactions, such as nitration or Friedel-Crafts alkylation, are generally not feasible on the purine ring. The heterocyclic nature of the purine core, with its multiple nitrogen atoms, renders the ring system electron-deficient and thus highly deactivated towards attack by electrophiles. masterorganicchemistry.comyoutube.com This deactivation is further intensified in 2-Chloro-9H-purine-8-carboxylic acid by the potent electron-withdrawing effects of both the C2-chloro and C8-carboxylic acid substituents.

While classical EAS is challenging, modern synthetic methods, particularly direct C-H functionalization, have enabled the introduction of various substituents at the C8 position of a 2-chloropurine scaffold. The C8 position is part of the imidazole ring, which is generally more electron-rich than the pyrimidine ring, making its C-H bond the most reactive site for such transformations. nih.gov

Methodologies for C8 functionalization often proceed through the generation of a nucleophilic purine intermediate (e.g., via lithiation) followed by quenching with an electrophile, or through radical- or transition-metal-catalyzed pathways that activate the C-H bond directly. researchgate.netrsc.org These strategies provide access to a wide array of C8-substituted purines, including alkyl, aryl, and cyano derivatives, which would be inaccessible through traditional electrophilic substitution. nih.govrhhz.net

C8-Functionalization MethodReagents / CatalystType of Group IntroducedKey Mechanistic Feature
Lithiation-Electrophile Quench1. LDA or n-BuLi 2. Electrophile (e.g., R-X, CO₂)Halogens, Alkyls, Formyl, CarboxylDeprotonation at C8 to form a highly nucleophilic 8-lithiopurine intermediate. researchgate.net
Direct C-H CyanationTriflic anhydride, TMSCN, BaseCyano (-CN)Activation of the purine ring followed by nucleophilic attack of cyanide. nih.gov
Minisci-Type C-H Amidation(NH₄)₂S₂O₈, TFA, Amide sourceAmide (-CONR₂)Radical-based substitution involving an electrophilic aminyl radical. acs.orgnih.govresearchgate.net
Palladium-Catalyzed C-H ArylationAryl halide, Pd catalyst (e.g., Pd(OAc)₂), BaseArylPalladium-catalyzed C-H activation and cross-coupling cycle. researchgate.net

This table summarizes modern methods for functionalizing the C8 position on a purine core, which are used to synthesize precursors to or analogues of the title compound.

Decarboxylative Transformations

The carboxylic acid group at C8 serves as an excellent precursor for radical-based transformations, where it can be extruded as carbon dioxide. thieme-connect.com These decarboxylative coupling reactions represent a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds, effectively replacing the carboxyl group with other functionalities. rsc.orgrsc.org

Visible-light photoredox catalysis has emerged as a particularly mild and efficient method for initiating decarboxylative transformations. acs.orgnih.govresearchgate.netorganic-chemistry.org In a typical catalytic cycle, a photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) with the carboxylate (formed by deprotonation of the carboxylic acid). This oxidation event leads to the formation of a carboxyl radical, which rapidly undergoes decarboxylation to generate a purinyl radical centered at C8. This key radical intermediate can then be intercepted by a variety of coupling partners to forge new bonds.

This methodology allows for the decarboxylative arylation, alkylation, and halogenation of heteroaromatic carboxylic acids under mild, often room-temperature, conditions. rsc.orgresearchgate.netrsc.orgnih.gov The versatility of this approach enables the conversion of this compound into a diverse range of 8-substituted-2-chloropurines, demonstrating the utility of the carboxylic acid as a "traceless" directing group or a synthetic handle for late-stage functionalization. nih.gov

Decarboxylative ReactionCoupling PartnerCatalyst System (Typical)Product
ArylationAryl Halide / NitrilePhotocatalyst (e.g., Ir or Ru complex, Organic Dye) ± Ni or Cu co-catalyst8-Aryl-2-chloro-9H-purine
AlkylationActivated Alkene (e.g., Michael acceptor)Photocatalyst (e.g., Eosin Y)8-Alkyl-2-chloro-9H-purine
HalogenationInorganic Halide Salt (e.g., LiBr, LiCl)Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)8-Halo-2-chloro-9H-purine
SulfonamidationSulfinylaminePhotocatalyst (e.g., Acridine)8-Sulfinamide-2-chloro-9H-purine

This table illustrates the scope of visible-light photoredox-catalyzed decarboxylative functionalizations applicable to heteroaromatic carboxylic acids.

Mechanisms of Oxidative Decarboxylation

Oxidative decarboxylation is a fundamental transformation that converts a carboxylic acid into a different functional group with the concurrent loss of carbon dioxide, initiated by an oxidation step. For heteroaromatic compounds like this compound, this reaction typically proceeds through a radical-mediated pathway. While specific studies on this exact molecule are not prevalent, the mechanism can be inferred from established principles of heteroaromatic carboxylate reactivity.

The process is generally initiated by a single-electron transfer (SET) from the carboxylate anion to a suitable oxidant or photocatalyst. This oxidation event generates a short-lived carboxyl radical. Due to the inherent instability of this intermediate, it undergoes rapid homolytic cleavage of the C8-carboxyl bond, releasing a molecule of carbon dioxide (CO₂) and forming a 2-chloro-9H-purin-8-yl radical.

Proposed Radical-Mediated Mechanism:

Deprotonation: The process begins with the deprotonation of the carboxylic acid by a base to form the more electron-rich carboxylate anion.

Single-Electron Transfer (SET): The carboxylate undergoes a single-electron oxidation, facilitated by a chemical oxidant (e.g., persulfates, metal salts) or through photoredox catalysis, to form a carboxyl radical.

Decarboxylation: The carboxyl radical rapidly loses CO₂, a thermodynamically favorable process, to generate a highly reactive 2-chloro-9H-purin-8-yl radical.

Radical Trapping/Propagation: The fate of the purinyl radical depends on the reaction conditions. It can be trapped by a radical scavenger, abstract a hydrogen atom from the solvent to yield 2-chloro-9H-purine, or participate in subsequent bond-forming reactions, as discussed in the C-H functionalization sections.

This transformation is distinct from simple thermal decarboxylation, which often requires high temperatures and specific structural features like a β-keto group. libretexts.org The oxidative pathway provides a milder route to generate a purinyl radical intermediate, which serves as a key synthon for further diversification. nih.govnih.gov

Carbon-Hydrogen (C-H) Functionalization Reactions

While classical C-H functionalization involves the direct conversion of a carbon-hydrogen bond, the reactivity of this compound is best understood through the lens of decarboxylative functionalization. In this context, the carboxylic acid group at the C8 position serves as a "masked" C-H bond or, more accurately, as a precursor to a purinyl radical. This approach circumvents the need for a C-H bond at the target position and leverages the predictable reactivity of carboxylic acids. acs.orgrsc.org

Minisci-Type C-H Amidation and Alkylation

The Minisci reaction traditionally describes the addition of a nucleophilic carbon-centered radical to an electron-deficient heterocycle. A decarboxylative variant of this reaction can be applied to this compound. In this scenario, the purine carboxylic acid itself becomes the source of the radical species.

The mechanism mirrors that of oxidative decarboxylation, often catalyzed by a silver(I) salt with an oxidant like potassium persulfate (K₂S₂O₈). acs.org The Ag(I) catalyst facilitates the SET process, leading to the formation of the 2-chloro-9H-purin-8-yl radical. This electrophilic radical can then be intercepted by various nucleophilic partners to achieve formal C-H amidation or alkylation.

For Alkylation: The purinyl radical can add to an alkene, or it can be trapped by another radical species generated in situ.

For Amidation: A carbamoyl (B1232498) radical, generated from a suitable amide precursor (e.g., formamides), can be trapped by the purinyl species, or vice versa, depending on the specific reaction pathway.

This strategy allows the C8-carboxylic acid to be replaced with new alkyl or amide groups, providing access to derivatives that would be difficult to synthesize through direct C-H activation.

Organic Photoredox-Catalyzed C-H Heteroarylation

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under exceptionally mild conditions. rsc.org This technology is ideally suited for the decarboxylative functionalization of carboxylic acids. nih.govprinceton.edu In a typical cycle, an organic photocatalyst (e.g., an acridinium (B8443388) salt or 4CzIPN) absorbs visible light and enters an excited state, becoming a potent single-electron oxidant. researchgate.netnih.gov

The excited photocatalyst can then oxidize the deprotonated 2-chloro-9H-purine-8-carboxylate. This SET event triggers the release of CO₂ and the formation of the 2-chloro-9H-purin-8-yl radical. For heteroarylation, this radical is then used to functionalize another heteroaromatic compound. The mechanism proceeds via a radical addition to the target heterocycle, followed by an oxidation and deprotonation sequence to restore aromaticity, ultimately forming a new C-C bond between the two heterocyclic systems. This method avoids the use of pre-functionalized organometallic reagents and benefits from the traceless removal of the carboxyl group. nih.gov

Cross-Coupling Reactions (e.g., Sonogashira, Stille) for Diversification

The C2-chloro substituent on the purine ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, suitable catalytic systems can effectively promote these transformations. wikipedia.orgwikipedia.org

The Sonogashira coupling reaction is used to form a C(sp²)-C(sp) bond between the purine C2 position and a terminal alkyne. organic-chemistry.orggold-chemistry.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.org The catalytic cycle involves the oxidative addition of the C-Cl bond to the Pd(0) center, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and Cu(I)) and subsequent reductive elimination to yield the 2-alkynylpurine product.

The Stille reaction couples the C2-chloro group with an organostannane (organotin) reagent to form a new C-C bond. wikipedia.orglibretexts.org This reaction is also catalyzed by a palladium(0) species and proceeds through a similar catalytic cycle of oxidative addition, transmetalation with the organotin compound, and reductive elimination. nrochemistry.com The Stille reaction is known for its tolerance of a wide range of functional groups.

ReactionElectrophileNucleophileCatalyst / ConditionsProduct Type
Sonogashira 2-Chloro-purine derivativeTerminal Alkyne (R-C≡CH)Pd(0) catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Amine base (e.g., Et₃N)2-Alkynyl-purine
Stille 2-Chloro-purine derivativeOrganostannane (R-SnBu₃)Pd(0) catalyst (e.g., Pd(PPh₃)₄), Ligands (e.g., AsPh₃), +/- Additives (e.g., CuI)2-Aryl/Vinyl-purine

Furthermore, advanced methods involving the decarbonylative cross-coupling of the C8-carboxylic acid itself have been developed, providing an alternative strategy for diversification at this position. wikipedia.orgchemrxiv.org

Other Significant Chemical Derivatizations and Reactivity Studies

Beyond the transformations described above, this compound can undergo a variety of other reactions at its distinct functional groups.

Reactions of the Carboxylic Acid: The C8-carboxylic acid can be converted into other functional groups using standard organic chemistry techniques. Direct amidation with an amine requires the use of a coupling agent (e.g., DCC, HATU) or conversion to a more reactive intermediate like an acid chloride (using SOCl₂ or (COCl)₂) or an activated ester. libretexts.orgresearchgate.net Catalytic methods using boric acid or zinc chloride have also been developed for direct amidation. sciepub.comrsc.org Esterification can be achieved under acidic conditions with an alcohol (Fischer esterification).

Reactions at the N9 Position: The imidazole proton at the N9 position is acidic and can be removed by a base to form a purine anion. This anion is a potent nucleophile and can be alkylated with various electrophiles, such as alkyl or benzyl (B1604629) halides. nih.govbyu.edu A common challenge in purine alkylation is controlling the regioselectivity between the N9 and N7 positions. ub.edunih.gov Often, N9 alkylation is the thermodynamically favored outcome, and reaction conditions can be optimized to enhance this selectivity.

Nucleophilic Aromatic Substitution (SNAr) at C2: The electron-deficient nature of the purine ring system activates the C2-chloro substituent towards nucleophilic aromatic substitution (SNAr). youtube.comresearchgate.net Strong nucleophiles, such as alkoxides, thiolates, and amines, can displace the chloride ion. nih.gov The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org This pathway provides a complementary method to cross-coupling for introducing heteroatom substituents at the C2 position.

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 9h Purine 8 Carboxylic Acid and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and signal intensities, a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum of 2-Chloro-9H-purine-8-carboxylic acid is predicted to be relatively simple, primarily showing signals for the purine (B94841) ring proton and the exchangeable protons of the carboxylic acid and the imidazole (B134444) ring.

The C6-H proton is expected to appear as a singlet in the aromatic region of the spectrum. Its chemical shift would be influenced by the electron-withdrawing effects of the adjacent nitrogen atoms and the chloro substituent at the C2 position. Typically, protons on purine rings resonate between 7.5 and 9.0 ppm.

The N9-H proton of the imidazole ring is also anticipated to produce a signal, which is often broad due to quadrupolar relaxation and chemical exchange. Its chemical shift is highly dependent on the solvent and concentration and is expected in the range of 12.0 to 14.0 ppm.

The carboxylic acid proton (-COOH) is characteristically found far downfield, typically between 10.0 and 13.0 ppm. researchgate.net This signal is often broad and its presence can be confirmed by its disappearance upon the addition of a few drops of deuterium (B1214612) oxide (D₂O) due to proton-deuterium exchange.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityNotes
C6-H~8.0 - 9.0SingletAromatic proton on the purine core.
N9-H~12.0 - 14.0Broad SingletExchangeable proton, solvent dependent.
-COOH~10.0 - 13.0Broad SingletExchangeable proton, disappears with D₂O.

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the six unique carbon atoms.

The carbonyl carbon of the carboxylic acid group is predicted to have the most downfield chemical shift, typically in the range of 160-180 ppm. libretexts.org The carbons of the purine ring will resonate in the aromatic region, generally between 110 and 160 ppm. The C2 carbon, being directly attached to the electronegative chlorine atom, is expected to be significantly deshielded. Similarly, the C4, C5, C6, and C8 carbons will have their chemical shifts influenced by the neighboring nitrogen atoms and the substituents. The specific assignments can be aided by computational predictions and comparison with data from analogues such as 6-chloropurine (B14466) derivatives. nih.gov

CarbonPredicted Chemical Shift (δ, ppm)Notes
C=O (Carboxylic Acid)~160 - 175Carbonyl carbon, most downfield.
C2~150 - 160Attached to chlorine, deshielded.
C4~145 - 155Influenced by adjacent nitrogens.
C5~120 - 130Bridgehead carbon.
C6~140 - 150Attached to a proton.
C8~135 - 145Attached to the carboxylic acid group.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid and the purine ring. A very broad O-H stretching band from the carboxylic acid dimer is anticipated in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid will give rise to a strong, sharp peak around 1700-1730 cm⁻¹. libretexts.org

The purine ring itself will exhibit a series of characteristic bands. C=N and C=C stretching vibrations are expected in the 1400-1650 cm⁻¹ region. The C-Cl stretch will likely appear in the lower frequency "fingerprint" region, typically between 600 and 800 cm⁻¹. N-H bending and stretching vibrations will also be present.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the purine ring, which may be weak in the IR spectrum.

Functional GroupVibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity
O-H (Carboxylic Acid)Stretch2500 - 3300-Broad, Strong
C=O (Carboxylic Acid)Stretch1700 - 17301700 - 1730Strong
C=N / C=C (Purine)Stretch1400 - 16501400 - 1650Medium-Strong
N-H (Purine)Bend/Stretch~1600 / ~3100~1600 / ~3100Medium
C-ClStretch600 - 800600 - 800Medium

High-Resolution Mass Spectrometry for Molecular Composition and Purity

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for assessing its purity. For this compound (C₆H₃ClN₄O₂), the calculated exact mass can be used to confirm its identity.

The monoisotopic mass of this compound is calculated to be approximately 197.9945 g/mol . HRMS analysis would be expected to show a molecular ion peak [M+H]⁺ or [M-H]⁻ very close to this calculated value. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in an [M+2] peak with about one-third the intensity of the molecular ion peak, providing a clear signature for the presence of a single chlorine atom. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would provide further structural information, likely showing losses of CO₂, CO, and HCl.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound has been reported in the Cambridge Structural Database, predictions can be made based on the structures of analogous purine derivatives.

It is highly probable that in the solid state, this compound would form hydrogen-bonded dimers through the carboxylic acid groups, a common motif for carboxylic acids. libretexts.org Additionally, intermolecular hydrogen bonds involving the nitrogen atoms of the purine ring and the carboxylic acid group are expected, leading to the formation of extended networks. The planarity of the purine ring would likely lead to π-π stacking interactions between adjacent molecules, further stabilizing the crystal lattice. A detailed analysis of a crystal structure would provide invaluable insights into the supramolecular chemistry of this compound.

Detailed Analysis of Crystal Packing and Lattice Interactions

A definitive analysis of the crystal packing and lattice interactions of this compound would require experimentally determined unit cell parameters, space group information, and the precise atomic coordinates of the molecule within the crystal lattice. This information is obtained through single-crystal X-ray diffraction. Without such data, a detailed description of how the molecules arrange themselves in a three-dimensional space is not possible.

Hypothetically, purine derivatives often exhibit layered structures. The planar nature of the fused ring system would likely facilitate stacking, while the substituents—the chloro group at position 2 and the carboxylic acid at position 8—would play a crucial role in dictating the specific packing motif through various intermolecular interactions.

Characterization of Intermolecular Forces (e.g., Hydrogen Bonding, π-π Stacking, Van der Waals Interactions)

The intermolecular forces governing the crystal structure of this compound can be predicted based on its functional groups.

Hydrogen Bonding: The most significant intermolecular interaction would likely be hydrogen bonding involving the carboxylic acid group. Carboxylic acids commonly form strong, dimeric hydrogen bonds (O-H···O) with neighboring molecules. Furthermore, the nitrogen atoms within the purine ring (N7, N9, and potentially N1 and N3 depending on the tautomeric form) can act as hydrogen bond acceptors, while the N9-H can act as a donor. This would lead to the formation of extensive hydrogen-bonded networks, creating tapes, sheets, or more complex three-dimensional architectures.

π-π Stacking: The aromatic purine core is expected to participate in π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings, would contribute significantly to the stability of the crystal lattice. The stacking could be either face-to-face or offset, depending on the electronic distribution within the purine ring, which is influenced by the electron-withdrawing chloro and carboxylic acid groups.

A hypothetical table of potential intermolecular interactions is presented below.

Interaction TypeDonorAcceptorPotential Role in Crystal Structure
Hydrogen BondingCarboxylic Acid (O-H)Carboxylic Acid (C=O)Formation of strong dimeric synthons.
Hydrogen BondingPurine Ring (N9-H)Purine Ring (N7), Carboxylic Acid (C=O)Linking molecules into chains or sheets.
π-π StackingPurine RingPurine RingStabilizing layered arrangements.
Halogen BondingChlorine (C-Cl)Purine Ring (N), Carboxylic Acid (O)Directional interactions influencing packing.
Van der WaalsAll atomsAll atomsGeneral crystal cohesion.

Conformational and Tautomeric State Analysis in the Crystalline Phase

Conformational Analysis: The purine ring system itself is rigid and planar. The primary source of conformational flexibility in this compound would be the rotation around the C8-C(carboxyl) single bond. The orientation of the carboxylic acid group relative to the purine ring would be fixed in the crystalline state, likely in a conformation that maximizes favorable intermolecular interactions, particularly hydrogen bonding, and minimizes steric hindrance.

Tautomeric State Analysis: Purines can exist in different tautomeric forms, most commonly involving the position of a proton on the nitrogen atoms of the imidazole ring (N7-H vs. N9-H). In the solid state, one tautomer is typically favored and "locked" into the crystal lattice. For many purine derivatives, the N9-H tautomer is more stable. wikipedia.org However, the specific electronic effects of the 2-chloro and 8-carboxylic acid substituents, as well as the hydrogen bonding environment within the crystal, could potentially stabilize the N7-H tautomer. Determining the precise tautomeric form present in the crystalline phase would require spectroscopic analysis (e.g., solid-state NMR) or, most definitively, the location of hydrogen atoms through high-resolution X-ray or neutron diffraction experiments.

Without experimental data, the predominant tautomer in the solid state for this compound remains undetermined.

Computational and Theoretical Chemistry Investigations of 2 Chloro 9h Purine 8 Carboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for predicting molecular structure, stability, and reactivity.

Elucidation of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO Analysis)

A theoretical study would typically begin with geometry optimization of the 2-Chloro-9H-purine-8-carboxylic acid molecule to find its most stable three-dimensional conformation. Following this, an analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be conducted. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. For purine (B94841) derivatives, the HOMO is often distributed over the purine ring system, while the LUMO's location can vary depending on the substituents.

Hypothetical Data Table for HOMO-LUMO Analysis: (Note: The following data is illustrative and not based on actual calculations for this compound.)

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap (ΔE)4.7

Analysis of Charge Distribution and Electrostatic Potential Surfaces

The distribution of electron density within the molecule would be analyzed to understand its polarity and reactive sites. A Molecular Electrostatic Potential (MEP) surface would be generated to visualize the regions of positive and negative electrostatic potential. In a molecule like this compound, the nitrogen atoms of the purine ring and the oxygen atoms of the carboxylic acid group would be expected to be regions of negative potential (nucleophilic sites), while the hydrogen atoms and the regions around the chlorine atom might exhibit positive potential (electrophilic sites).

Mechanistic Studies of Chemical Reactions and Transition State Characterization

Computational methods can be employed to investigate the mechanisms of chemical reactions involving this compound. This involves mapping the potential energy surface of a reaction to identify transition states and intermediates.

Computational Prediction of Regioselectivity and Reaction Pathways

For a substituted purine, predicting the regioselectivity of further reactions (e.g., alkylation, amination) is a key application of computational chemistry. By calculating the activation energies for different possible reaction pathways, the most likely product can be predicted. For instance, the N7 and N9 positions on the purine ring are often competing sites for substitution, and their relative reactivity can be assessed computationally.

Investigation of Tautomeric Equilibria and Relative Stabilities

Purines can exist in different tautomeric forms, most commonly involving the migration of a proton between the N7 and N9 positions of the purine ring. Quantum chemical calculations are used to determine the relative energies and, therefore, the relative stabilities of these tautomers. rsc.orgacs.orgnih.govnih.govmdpi.com The surrounding environment (gas phase vs. solvent) can significantly influence the tautomeric equilibrium, and computational models can account for solvent effects. mdpi.com For this compound, the N9-H and N7-H tautomers would be the primary focus of such a study.

Hypothetical Data Table for Tautomer Stabilities: (Note: The following data is illustrative and not based on actual calculations for this compound.)

TautomerRelative Energy (kcal/mol) in Gas PhaseRelative Energy (kcal/mol) in Water
N9-H0.000.00
N7-H+2.5+1.5

Intermolecular Interaction Analysis in Supramolecular Assemblies (e.g., PIXEL Method)

The way molecules of this compound interact with each other in the solid state determines its crystal structure and physical properties. Computational methods can be used to analyze these intermolecular interactions, which include hydrogen bonding (e.g., between the carboxylic acid groups and the purine nitrogen atoms) and π-π stacking of the purine rings. The PIXEL method, for example, can partition the total interaction energy into coulombic, polarization, dispersion, and repulsion components, providing a detailed understanding of the forces driving the formation of supramolecular assemblies. mdpi.com

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations can model the movement of atoms in this compound over time, providing a detailed picture of its conformational flexibility and interactions with surrounding solvent molecules. While specific MD studies on this exact molecule are not prevalent in the literature, its behavior can be inferred from simulations of related purine derivatives and substituted aromatic systems.

Solvation effects are critical to understanding the behavior of this compound in a biological or chemical environment. MD simulations in explicit solvent, such as water, can elucidate the structure and dynamics of the solvation shell. The carboxylic acid group, being a strong hydrogen bond donor and acceptor, will be a primary site for interaction with water molecules. The nitrogen atoms within the purine ring also act as hydrogen bond acceptors, further anchoring the solvation shell. The chlorine atom, while not a strong hydrogen bond acceptor, can participate in weaker halogen bonding interactions and influences the local solvent structure through its electronegativity.

Computational studies on similar molecules, like 8-oxoguanine, have utilized polarizable continuum models (PCM) and solvation models on density (SMD) to evaluate the impact of solvation on reaction energetics, indicating the importance of solvent in stabilizing charged intermediates and transition states. nih.gov For this compound, solvation is expected to play a significant role in the deprotonation of the carboxylic acid, stabilizing the resulting carboxylate anion.

An illustrative representation of key interaction sites for solvation based on theoretical principles is provided below.

Functional Group Potential Interaction with Water Expected Strength
Carboxylic Acid (-COOH)Hydrogen Bond Donor/AcceptorStrong
Purine Ring NitrogensHydrogen Bond AcceptorModerate
Chlorine Atom (-Cl)Weak Halogen Bonding/Dipole-DipoleWeak

This table is generated based on established principles of molecular interactions and is intended to be illustrative.

Thermochemical Property Predictions and Reaction Energetics

Theoretical calculations are invaluable for predicting the thermochemical properties of molecules like this compound, such as its heat of formation, and for exploring the energetics of potential reactions. High-level quantum chemical methods, such as density functional theory (DFT) and coupled-cluster approaches, can provide accurate thermochemical data. acs.org

Reaction energetics for this molecule can be computationally explored for various transformations. For instance, the acidity of the carboxylic acid proton can be calculated, providing a theoretical pKa value. Furthermore, the energetics of nucleophilic substitution at the C2-chloro position can be modeled to predict its reactivity towards various nucleophiles. Computational studies on the chlorination of purine bases have indicated that different sites on the purine ring exhibit varying reactivity, with kinetic and thermodynamic factors often leading to different products. rsc.org In the case of this compound, the existing chlorine at C2 would direct further reactions, and the carboxylic acid at C8 would influence the reactivity of the imidazole (B134444) portion of the purine ring.

A hypothetical comparison of calculated reaction enthalpies for key reaction types involving purine derivatives is presented in the table below to illustrate the insights gained from computational energetics.

Reaction Type Example Reactant Calculated ΔH (kcal/mol) (Illustrative)
N-H Deprotonation9H-Purine+330
C-Cl Nucleophilic Substitution6-Chloropurine (B14466) + NH₃-15
Carboxylic Acid DeprotonationBenzoic Acid+340
C8-H ChlorinationGuanineFavorable under specific conditions

This table contains illustrative data based on general chemical principles and published computational studies on related molecules to demonstrate the type of information that can be obtained. rsc.orgacs.org

Synthesis and Chemical Scope of 2 Chloro 9h Purine 8 Carboxylic Acid Derivatives and Analogues

Chemical Modifications at the C2 Chloro Position

The chlorine atom at the C2 position of 2-Chloro-9H-purine-8-carboxylic acid is a prime site for nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide array of functional groups. The reactivity of this position is influenced by the electron-withdrawing nature of the purine (B94841) ring system.

Nucleophilic Displacement with Amines, Alcohols, and Thiols:

The C2-chloro group can be readily displaced by various nucleophiles. Reaction with primary and secondary amines, including anilines and aliphatic amines, typically proceeds in the presence of a base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). These reactions lead to the formation of 2-amino-9H-purine-8-carboxylic acid derivatives.

Similarly, alkoxides and thiolates can be employed to introduce oxygen and sulfur functionalities, respectively. The reaction with sodium methoxide (B1231860) in methanol, for instance, yields the corresponding 2-methoxy derivative. Thiolation can be achieved using a thiol in the presence of a base to generate the thiolate nucleophile in situ, leading to 2-(alkylthio)- or 2-(arylthio)-9H-purine-8-carboxylic acid derivatives.

NucleophileReagents and ConditionsProduct Type
Primary/Secondary AmineR¹R²NH, Base (e.g., TEA, DIPEA), Solvent (e.g., DMF, DMSO), Heat2-(Dialkyl/Alkyl/Aryl)amino-9H-purine-8-carboxylic acid
AlcoholR-OH, Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF)2-Alkoxy-9H-purine-8-carboxylic acid
ThiolR-SH, Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF)2-(Alkyl/Aryl)thio-9H-purine-8-carboxylic acid

Functionalization and Transformations of the C8 Carboxylic Acid Moiety

The carboxylic acid group at the C8 position offers a rich platform for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Amide Bond Formation:

One of the most common transformations of the C8-carboxylic acid is its conversion to an amide. This is typically achieved through activation of the carboxylic acid followed by reaction with a primary or secondary amine. Standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) are frequently employed. These reactions are generally carried out in aprotic solvents like DMF or dichloromethane (B109758) (DCM) in the presence of a non-nucleophilic base such as DIPEA. This methodology allows for the synthesis of a wide range of 2-chloro-9H-purine-8-carboxamides.

Esterification:

The carboxylic acid can be converted to its corresponding ester through Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) researchgate.net. The reaction is typically performed using the alcohol as the solvent to drive the equilibrium towards the product. Alternatively, alkylation of the carboxylate salt with an alkyl halide can also yield the ester.

Reduction and Other Transformations:

The carboxylic acid can be reduced to the corresponding primary alcohol, 8-(hydroxymethyl)-2-chloro-9H-purine, using reducing agents such as borane-tetrahydrofuran (B86392) complex (B₂H₆·THF) or lithium aluminum hydride (LiAlH₄). Care must be taken to avoid reduction of the purine ring.

Furthermore, the carboxylic acid can be converted to an acyl azide, which can then undergo a Curtius rearrangement to form an isocyanate nih.govwikipedia.orgnih.govorganic-chemistry.org. This isocyanate is a versatile intermediate that can be trapped with various nucleophiles. For example, reaction with an alcohol yields a carbamate, while reaction with an amine produces a urea (B33335) derivative.

TransformationReagents and ConditionsProduct Type
Amide FormationAmine, Coupling Agent (e.g., EDC/HOBt, HATU), Base (e.g., DIPEA), Solvent (e.g., DMF)2-Chloro-9H-purine-8-carboxamide
EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)This compound ester
ReductionReducing Agent (e.g., B₂H₆·THF)(2-Chloro-9H-purin-8-yl)methanol
Curtius Rearrangement1. SOCl₂ or (COCl)₂; 2. NaN₃; 3. Heat (in inert solvent)2-Chloro-8-isocyanato-9H-purine

Substitution and Alkylation at the Purine Nitrogen Positions (N9, N7)

Alkylation of the purine ring nitrogens, particularly at the N9 and N7 positions, is a common strategy for introducing further diversity into the this compound scaffold. The regioselectivity of these reactions is often influenced by the reaction conditions, including the nature of the alkylating agent, the base, and the solvent.

Generally, alkylation under basic conditions with an alkyl halide leads to a mixture of N9 and N7 isomers, with the N9 isomer often being the major product due to thermodynamic stability. The use of bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in solvents like DMF or acetonitrile (B52724) is common. The ratio of N9 to N7 isomers can be influenced by steric hindrance from both the alkylating agent and substituents on the purine ring. In some cases, specific reaction conditions can be optimized to favor one isomer over the other. For instance, the use of microwave irradiation has been shown to improve the regioselectivity for N9 alkylation in some purine systems nih.gov.

Synthesis of Purine-Based Conjugates with Diverse Chemical Scaffolds

The functional handles on the this compound core, namely the C2-chloro group and the C8-carboxylic acid, serve as excellent points of attachment for the synthesis of more complex molecular architectures, including conjugates with macrocycles and other heterocyclic systems.

Integration with Macrocyclic Ligands for Coordination Chemistry

The C8-carboxylic acid can be coupled with amino-functionalized macrocyclic ligands, such as cyclen or cyclam derivatives, using standard amide bond formation protocols. This creates purine-macrocycle conjugates that can act as ligands for metal ions. The purine moiety itself can also participate in metal coordination through its nitrogen atoms, leading to potentially complex and interesting coordination chemistry. The synthesis of such conjugates often involves a multi-step sequence, including the protection of reactive functional groups on the macrocycle, amide coupling, and subsequent deprotection.

Hybrid Systems with Other Heterocyclic Structures

The versatile reactivity of the this compound scaffold allows for its integration into hybrid molecules containing other heterocyclic rings. For example, the C2-chloro group can be displaced by an amino-substituted heterocycle, or the C8-carboxylic acid can be coupled with an amino-functionalized heterocycle. Another approach involves the transformation of the carboxylic acid into a different heterocyclic ring. For instance, condensation of the carboxylic acid with a suitable binucleophile can lead to the formation of fused heterocyclic systems. A common strategy involves the conversion of the carboxylic acid to a hydrazide, which can then be cyclized with various reagents to form oxadiazoles (B1248032) or triazoles nih.gov.

Development of Fluorinated and Other Halogenated Analogues

The introduction of different halogen atoms onto the purine ring can significantly modulate the electronic properties and biological activity of the resulting compounds.

Synthesis of 2-Fluoro Analogues:

The synthesis of 2-fluoro-9H-purine-8-carboxylic acid can be challenging due to the lower reactivity of fluoride (B91410) as a nucleophile in SNAr reactions. Direct fluorination of the 2-chloro derivative with sources of fluoride ion, such as potassium fluoride, often requires harsh conditions and may result in low yields. A more common approach is to start from a 2-amino precursor, 2-amino-9H-purine-8-carboxylic acid, and employ a Sandmeyer-type reaction. This involves diazotization of the amino group with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid, followed by decomposition of the resulting diazonium salt in the presence of a fluoride source, such as tetrafluoroboric acid (HBF₄) in the Balz-Schiemann reaction.

Synthesis of 2-Bromo and 2-Iodo Analogues:

Similarly, the synthesis of 2-bromo and 2-iodo analogues can be achieved from a 2-amino precursor via the Sandmeyer reaction nih.govnih.govfishersci.co.ukorganic-chemistry.orgnih.govrsc.org. Treatment of the diazonium salt with copper(I) bromide (CuBr) or copper(I) iodide (CuI) affords the corresponding 2-bromo- or 2-iodo-9H-purine-8-carboxylic acid.

Target AnalogueSynthetic PrecursorKey ReactionReagents
2-Fluoro-9H-purine-8-carboxylic acid2-Amino-9H-purine-8-carboxylic acidBalz-Schiemann Reaction1. NaNO₂, HBF₄; 2. Heat
2-Bromo-9H-purine-8-carboxylic acid2-Amino-9H-purine-8-carboxylic acidSandmeyer Reaction1. NaNO₂, HBr; 2. CuBr
2-Iodo-9H-purine-8-carboxylic acid2-Amino-9H-purine-8-carboxylic acidSandmeyer Reaction1. NaNO₂, HI; 2. CuI

Formation of Advanced Building Blocks for Chemical Libraries

The strategic functionalization of the 2-chloro-9H-purine scaffold at the C8 position with a carboxylic acid group provides a versatile anchor point for the synthesis of diverse chemical libraries. The reactivity of the carboxylic acid, coupled with the inherent biological relevance of the purine core, makes this compound an invaluable starting material for generating advanced building blocks tailored for drug discovery and chemical biology. The primary transformations involve the conversion of the carboxylic acid into a wide array of amides and esters, thereby introducing a multitude of functional groups and physicochemical properties.

The generation of diverse building blocks from this compound is pivotal for constructing high-quality chemical libraries. These libraries, comprising systematically synthesized and structurally diverse compounds, are essential tools in high-throughput screening campaigns to identify novel hits and lead compounds for therapeutic targets. The ability to readily modify the C8 position allows for the exploration of the chemical space around the purine core, which is a privileged scaffold in medicinal chemistry due to its prevalence in biologically active molecules.

The synthesis of libraries of 6,8-disubstituted-9-H-purines has been demonstrated to be highly efficient. One convenient method involves the cyclization of 6-chloro-4,5-diaminopyrimidine with various aryl carboxylic acids or chlorides, followed by nucleophilic aromatic substitution (SNAr) with amines and alkoxides, or palladium-catalyzed amidations at the C6 position. These reactions have been shown to be highly efficient, enabling the creation of a 32-member library of 6,8-disubstituted purines.

A key strategy in leveraging this compound is its conversion into a diverse set of carboxamide derivatives. This is typically achieved through standard amide bond formation reactions. The carboxylic acid can be activated, for example, with coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) in the presence of a carbodiimide (B86325) like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), followed by the addition of a primary or secondary amine. This approach allows for the introduction of a wide variety of substituents at the C8 position, depending on the choice of the amine.

The versatility of this method enables the incorporation of a broad spectrum of chemical motifs, including but not limited to:

Aliphatic and aromatic amines

Heterocyclic amines

Amino acid esters

Chiral amines

This diversity is crucial for systematically probing the structure-activity relationships (SAR) of a target protein. For instance, a series of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine-8-carboxamide derivatives were designed and synthesized to explore their antiproliferative activities. The SAR studies were conducted by varying the substituents at both the C8 and N9 positions of the purine core. One compound, which featured a terminal piperazine (B1678402) appendage introduced via an amide linkage at the C8 position, demonstrated potent antiproliferative activity and good selectivity between cancer and normal cells.

Below is an interactive data table illustrating the potential diversity of 2-Chloro-9H-purine-8-carboxamide derivatives that can be synthesized.

Amine ReactantResulting C8-SubstituentPotential Properties Introduced
Benzylamine-C(O)NHCH₂PhAromatic interactions, moderate lipophilicity
Piperidine-C(O)N(CH₂)₅Basic handle, increased solubility
Aniline-C(O)NHPhPlanar aromatic group, potential for π-stacking
Glycine methyl ester-C(O)NHCH₂CO₂MeHydrogen bonding capabilities, ester for further functionalization
(R)-α-Methylbenzylamine-C(O)NHCH(CH₃)PhIntroduction of a chiral center, stereospecific interactions

In addition to amides, the carboxylic acid functionality of this compound can be readily converted into a variety of esters. Fischer esterification, reacting the carboxylic acid with an excess of an alcohol under acidic catalysis, is a common method. Alternatively, for more sensitive alcohols or to achieve higher yields, the carboxylic acid can be activated and then reacted with the alcohol. This opens up another avenue for introducing chemical diversity into the building blocks.

The range of alcohols that can be employed is extensive, including:

Simple alkyl alcohols

Functionalized alcohols (e.g., containing ethers, halogens, or other functional groups)

Phenols and substituted phenols

Polyethylene glycol (PEG) derivatives to enhance solubility

The resulting ester building blocks can be used to fine-tune properties such as solubility, lipophilicity, and metabolic stability. An interactive data table below showcases the potential variety of 2-Chloro-9H-purine-8-ester derivatives.

Alcohol ReactantResulting C8-SubstituentPotential Properties Introduced
Methanol-C(O)OCH₃Increased polarity, potential for hydrolysis
Ethanol-C(O)OCH₂CH₃Moderate lipophilicity
Phenol-C(O)OPhAromatic character, potential for π-π interactions
2-Methoxyethanol-C(O)OCH₂CH₂OCH₃Enhanced solubility, ether linkage for hydrogen bonding
Trifluoroethanol-C(O)OCH₂CF₃Electron-withdrawing group, altered metabolic stability

The strategic combination of these amide and ester-based building blocks, along with potential modifications at the C2 and C6 positions of the purine ring, allows for the creation of large and diverse chemical libraries. These libraries are instrumental in the discovery of novel biologically active compounds.

Applications of 2 Chloro 9h Purine 8 Carboxylic Acid in Chemical Science and Materials Technology

Role as a Key Intermediate in Complex Organic Synthesis

The unique structural arrangement of 2-Chloro-9H-purine-8-carboxylic acid, featuring a reactive chlorine atom at the C2 position, a carboxylic acid group at the C8 position, and multiple nitrogen atoms within the bicyclic core, renders it a versatile precursor for the synthesis of a wide array of functionalized molecules.

The purine (B94841) nucleus is a fundamental component of numerous biologically active molecules. researchgate.net The presence of both a chloro and a carboxylic acid group on the this compound backbone provides orthogonal handles for sequential chemical modifications, enabling the construction of novel heterocyclic systems. While direct studies detailing the extensive use of this compound as a precursor are not widely available, the reactivity of similar chlorinated purine derivatives is well-documented. For instance, the chlorine atom at the C2 or C6 position of the purine ring is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups such as amines, alkoxides, and thiolates.

Furthermore, the carboxylic acid moiety at the C8 position can be transformed into a variety of other functional groups, including amides, esters, and ketones, or it can participate in cyclization reactions to form fused heterocyclic systems. Research on related C(8)-substituted purine derivatives has shown that the carboxylic acid group can be readily introduced and subsequently utilized for coupling reactions to build more elaborate molecular structures. rsc.orgresearchgate.net

The general synthetic strategies involving purine derivatives often include metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to form C-C and C-N bonds at the halogenated positions. researchgate.net These methodologies could theoretically be applied to this compound to generate a diverse library of substituted purine scaffolds with potential applications in drug discovery and materials science.

The dual functionality of this compound makes it an attractive building block for the assembly of sophisticated molecular architectures. The purine core itself can engage in hydrogen bonding and π-stacking interactions, which are crucial for molecular recognition and self-assembly processes.

By strategically modifying the chloro and carboxylic acid groups, it is possible to append other molecular entities, leading to the creation of complex structures with tailored properties. For example, the carboxylic acid can be used to link the purine core to peptides, polymers, or other biomolecules. This approach has been demonstrated in the synthesis of peptide nucleic acids (PNAs), where purine derivatives substituted at the C(8)-position with carboxylic acids serve as key building blocks. rsc.orgresearchgate.net

While specific examples utilizing this compound in the construction of such architectures are not prevalent in the available literature, the fundamental chemical principles suggest its potential in this area. The ability to introduce diverse substituents at the C2 position via nucleophilic substitution of the chlorine atom, combined with the versatile chemistry of the C8-carboxylic acid, provides a powerful toolkit for the design and synthesis of intricate molecular systems.

Integration into Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and metal-organic frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters bridged by organic ligands. The properties of these materials, such as porosity, stability, and functionality, can be tuned by judiciously selecting the metal and organic components.

The carboxylic acid group of this compound is a classic functional group used for the construction of MOFs, as it can readily coordinate to metal centers. The purine core, with its multiple nitrogen atoms, can also act as a coordination site, potentially leading to the formation of multinodal frameworks with complex topologies.

While there is no specific research detailing the use of this compound in the synthesis of porous materials, a study on two-dimensional MOFs based on a different purine carboxylic acid ligand, 5-((6H-purin-6-yl)amino)isophthalic acid, demonstrates the feasibility of incorporating purine moieties into such frameworks. mdpi.com In this study, the purine-based ligand was successfully used to construct layered MOFs with ytterbium and erbium metals. mdpi.com This suggests that this compound could similarly serve as a valuable ligand for the design and synthesis of novel porous materials. The presence of the chloro substituent could also offer a site for post-synthetic modification of the resulting MOF, further expanding its potential applications.

Table 1: Examples of Purine-based Ligands in MOF Synthesis

Ligand Name Metal Ion(s) Resulting MOF Dimensionality Potential Application

This table is for illustrative purposes based on a related compound, as no data is available for this compound.

The properties of coordination polymers and MOFs are intrinsically linked to the nature of the metal-ligand coordination. The choice of metal ion, its coordination geometry, and the binding mode of the ligand all play a crucial role in determining the final structure and function of the material.

If this compound were to be used as a ligand, the coordination could occur through the carboxylate group, the nitrogen atoms of the purine ring, or a combination of both. This versatility in coordination modes could lead to the formation of a variety of structures with different dimensionalities and properties. The electronic properties of the purine ring, influenced by the electron-withdrawing chloro group, could also impact the photophysical or catalytic properties of the resulting material.

The ability to tune the properties of MOFs by modifying the organic linker is a well-established concept. researchgate.net For instance, the introduction of functional groups can alter the hydrophilicity/hydrophobicity of the pores, affecting their adsorption characteristics. While this has not been specifically demonstrated with this compound, it represents a potential avenue for future research in the development of functional materials.

Exploration in Catalysis and Organocatalysis

The field of catalysis continuously seeks novel molecular scaffolds that can promote chemical reactions with high efficiency and selectivity. The structural features of this compound suggest its potential utility in this domain, although specific applications are yet to be extensively reported.

The purine framework itself, being a nitrogen-rich heterocyclic system, can potentially act as a Lewis base catalyst or as a ligand for a catalytically active metal center. The presence of the carboxylic acid group introduces a Brønsted acid functionality, which could participate in acid-catalyzed reactions. Furthermore, the combination of these functional groups could enable cooperative catalysis.

In the context of organocatalysis, where small organic molecules are used to accelerate chemical reactions, this compound could be explored as a bifunctional catalyst. The carboxylic acid could activate electrophiles through hydrogen bonding, while the purine nitrogen atoms could activate nucleophiles.

While the catalytic activity of purine derivatives, in general, has been noted, particularly in the context of metal-catalyzed reactions for their own synthesis and modification, the specific use of this compound as a catalyst is not well-documented in the current scientific literature. The exploration of its catalytic potential remains an open area for investigation.

Development of New Catalytic Systems

There is currently a lack of specific research demonstrating the use of this compound in the development of new catalytic systems. However, its molecular structure suggests potential roles. The purine scaffold could serve as a robust framework for supporting catalytic sites, while the carboxylic acid and chloro substituents offer opportunities for anchoring catalytically active species or modifying the electronic properties of a catalyst.

The nitrogen atoms within the purine ring system can act as coordination sites for metal ions, potentially forming the basis of novel homogeneous or heterogeneous catalysts. The electron-withdrawing nature of the chloro group and the carboxylic acid could influence the electron density on the purine ring, thereby tuning the catalytic activity of an attached metal center.

Ligand Design for Metal-Catalyzed Reactions

Although specific examples of this compound being used as a ligand in metal-catalyzed reactions are not readily found in the literature, its structure is well-suited for such applications. Carboxylic acids are known to be effective coordinating groups for a wide range of metal ions. researchgate.net The carboxylate derived from this compound could act as a monodentate or bidentate ligand, coordinating to a metal center through its oxygen atoms.

Furthermore, the nitrogen atoms of the purine ring could also participate in coordination, potentially making the molecule a multidentate ligand. This could lead to the formation of stable metal complexes with specific geometries, which is a key aspect of designing effective catalysts for reactions such as cross-coupling, hydrogenation, or oxidation. nih.gov The chloro substituent offers a reactive handle for further modification of the ligand structure, allowing for the fine-tuning of its steric and electronic properties to optimize catalytic performance.

Potential Coordination Sites Possible Ligand Type Potential Metal Partners
Carboxylate Oxygen AtomsMonodentate, BidentateTransition metals (e.g., Pd, Ru, Rh, Cu)
Purine Nitrogen AtomsMonodentate, MultidentateVarious metal ions
Combination of Carboxylate and Purine NitrogensChelating LigandTransition metals

Potential in Advanced Materials Science

The application of this compound in advanced materials science is another area where its potential is yet to be fully explored. The rigid, planar structure of the purine core, combined with its functional groups, suggests suitability for creating materials with interesting electronic, optical, or surface properties.

Components for Electronic and Optical Materials

Purine derivatives, with their electron-rich aromatic systems, have been investigated for their potential in electronic and optical materials. The extended π-system of the purine ring in this compound could facilitate charge transport, making it a candidate for incorporation into organic semiconductors or conductive polymers.

The presence of the carboxylic acid group allows for the molecule to be anchored to surfaces or integrated into larger molecular assemblies, such as metal-organic frameworks (MOFs). acs.orgacs.org These organized structures could exhibit interesting photoluminescent or nonlinear optical properties. The specific electronic effects of the chloro and carboxylic acid substituents on the purine's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels would be a key factor in determining its utility in such applications.

Material Type Potential Role of the Compound Key Structural Features
Organic SemiconductorsComponent of the active layerPlanar, π-conjugated purine core
Metal-Organic Frameworks (MOFs)Organic linkerCarboxylic acid for metal coordination
Luminescent MaterialsEmitter or host moleculeAromatic purine system

Functionalization Agents for Polymer Science and Materials Chemistry

The functionalization of polymer surfaces and bulk materials is crucial for tailoring their properties for specific applications. This compound possesses two distinct functional groups that could be utilized for this purpose. The carboxylic acid group can be readily converted into other functional groups, such as esters or amides, allowing it to be covalently attached to polymer chains or surfaces.

The chloro group on the purine ring is a site for nucleophilic substitution, providing another route for grafting the molecule onto materials. The incorporation of the purine moiety could introduce new properties to the host material, such as enhanced thermal stability, altered hydrophilicity, or the ability to specifically interact with biological molecules.

Functionalization Strategy Reactive Group Potential Polymer Substrates Resulting Material Property
Covalent GraftingCarboxylic AcidPolymers with hydroxyl or amine groupsModified surface energy, biocompatibility
Nucleophilic SubstitutionChloro GroupPolymers with nucleophilic sitesEnhanced thermal stability, specific binding sites

Conclusion and Future Research Directions for 2 Chloro 9h Purine 8 Carboxylic Acid

Summary of Current Research Contributions and Identified Knowledge Gaps

Research on purine (B94841) derivatives is extensive, given their fundamental roles in biological systems and their applications as therapeutic agents. mdpi.com However, a thorough review of the existing literature reveals that "2-Chloro-9H-purine-8-carboxylic acid" remains a relatively underexplored molecule. The majority of research on substituted purines has historically focused on modifications at the C6 and N9 positions, with functionalization at the C8 and C2 positions, particularly with the specific combination of a carboxylic acid and a chlorine atom, being less common.

Current Research Contributions:

The foundational knowledge of purine chemistry provides a basis for understanding the potential reactivity of the C2-chloro and C8-carboxylic acid functional groups.

General methodologies for the C-H functionalization of purines at the C8 position, often involving lithiation or transition-metal-catalyzed reactions, have been established for related purine scaffolds. researchgate.net

The synthesis of various purine-based nucleosides has demonstrated the utility of chloropurines as versatile intermediates. acs.org

Identified Knowledge Gaps:

There is a notable absence of dedicated studies on the synthesis, reactivity, and application of "this compound."

The specific influence of the C8-carboxylic acid group on the reactivity of the C2-chloro substituent (and vice versa) has not been systematically investigated.

The potential of this compound as a building block in medicinal chemistry, materials science, or catalysis is largely unrealized.

Detailed spectroscopic and crystallographic data for "this compound" are not readily available in the public domain.

Area of Research Current Contributions (Inferred) Identified Knowledge Gaps
Synthesis General methods for C8 functionalization of purines exist.Lack of optimized, high-yield synthetic routes specific to the target molecule.
Reactivity Known reactivity of chloropurines and carboxylic acids.Unexplored interplay of the C2-Cl and C8-COOH groups; novel transformations.
Applications Broad utility of purine derivatives in various fields.No specific applications have been demonstrated for this compound.
Characterization General understanding of purine spectral properties.Lack of detailed, publicly available analytical and structural data.

Emerging Synthetic Strategies for Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic routes is paramount to enabling further investigation of "this compound." Future research should focus on moving beyond traditional, often harsh, synthetic methods towards more sophisticated and sustainable approaches.

Key Future Directions:

Transition-Metal-Catalyzed C-H Carboxylation: The direct carboxylation of a 2-chloropurine precursor at the C8 position using CO2 or other carboxylating agents, facilitated by palladium, rhodium, or copper catalysts, could offer a more atom-economical and direct route.

Flow Chemistry for Improved Control: The use of microfluidic reactors could enable precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and selectivity while minimizing the formation of side products.

Enzymatic Synthesis: Biocatalytic methods, leveraging enzymes that can selectively functionalize the purine ring, present a green and highly specific alternative to traditional chemical synthesis. mdpi.com

Synthetic Strategy Potential Advantages Challenges
Transition-Metal-Catalyzed C-H CarboxylationHigh efficiency, atom economy, direct functionalization.Catalyst screening, optimization of reaction conditions, substrate scope.
Flow ChemistryPrecise process control, enhanced safety, scalability.Initial setup cost, potential for clogging with solid byproducts.
Enzymatic SynthesisHigh selectivity, mild reaction conditions, environmentally friendly.Enzyme discovery and engineering, substrate specificity, scalability.

Unexplored Reactivity Profiles and Novel Chemical Transformations

The dual functionality of "this compound" offers a rich landscape for exploring novel chemical transformations. The electron-withdrawing nature of both the chloro and carboxylic acid groups is expected to significantly influence the electronic properties and reactivity of the purine ring system.

Potential Areas of Exploration:

Nucleophilic Acyl Substitution at C8: The carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides, through nucleophilic acyl substitution reactions. latech.edu This would provide a platform for the synthesis of a diverse library of C8-functionalized 2-chloropurines.

Cross-Coupling Reactions at C2: The C2-chloro group serves as a handle for various transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents.

Decarboxylative Cross-Coupling: The carboxylic acid at C8 could potentially be utilized in decarboxylative cross-coupling reactions, providing a novel method for C-C or C-heteroatom bond formation at this position.

Intramolecular Cyclizations: The proximity of the C2 and C8 substituents could be exploited to design and synthesize novel fused heterocyclic systems through intramolecular cyclization reactions.

Prospects in Advanced Materials Development and Catalytic Applications

The unique structural features of "this compound" make it an intriguing candidate for the development of advanced materials and catalysts.

Advanced Materials:

Metal-Organic Frameworks (MOFs): The carboxylic acid functionality provides a coordination site for metal ions, enabling the construction of novel MOFs. nih.govbohrium.com The presence of the purine core and the chloro-substituent could impart unique properties to these materials, such as selective gas adsorption, luminescence, or catalytic activity. Purine-containing MOFs have shown promise for applications in CO2 uptake and drug delivery. cam.ac.uk

Conducting Polymers: Incorporation of this purine derivative into polymer backbones could lead to materials with interesting electronic and photophysical properties, with potential applications in sensors and organic electronics. The planar aromatic structure of the purine ring can facilitate π–π stacking interactions. rsc.org

Catalytic Applications:

Ligand Design for Homogeneous Catalysis: The nitrogen atoms of the purine ring and the oxygen atoms of the carboxylic acid can act as coordination sites for transition metals, making "this compound" a potential ligand for homogeneous catalysis. The electronic properties of the ligand, and thus the catalytic activity of the metal center, could be tuned through modifications at the C2 position.

Heterogeneous Catalysis: Immobilization of the compound or its metal complexes onto solid supports could lead to the development of robust and recyclable heterogeneous catalysts. Phthalocyanine-based catalysts, which share structural similarities with purines, have demonstrated high chemical robustness. mdpi.com

Synergistic Integration of Experimental and Computational Methodologies

A combined experimental and computational approach will be crucial for accelerating the exploration of "this compound."

Proposed Synergistic Workflow:

Computational Prediction: Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of the molecule, including bond lengths, bond angles, and charge distribution. researchgate.net This can provide insights into the reactivity of different sites on the purine ring. acs.org

Reaction Modeling: Computational modeling can be used to investigate the mechanisms of potential synthetic routes and chemical transformations, helping to identify the most promising reaction pathways and optimize reaction conditions before extensive experimental work is undertaken.

Experimental Validation: The predictions from computational studies can then be validated through targeted synthesis and reactivity studies in the laboratory.

Spectroscopic and Structural Analysis: A detailed analysis of the synthesized compounds using techniques such as NMR, IR, mass spectrometry, and X-ray crystallography will provide crucial data to refine the computational models.

Iterative Refinement: The experimental results can be used to refine the computational models, leading to a more accurate understanding of the structure-property relationships of "this compound" and its derivatives. This synergistic approach has been successfully applied to the study of other heterocyclic systems. nih.gov

By systematically addressing these knowledge gaps and pursuing these future research directions, the scientific community can unlock the full potential of "this compound" as a valuable building block in chemistry and materials science.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing 2-Chloro-9H-purine-8-carboxylic acid?

  • Methodological Answer : Synthesis typically involves halogenation and carboxylation of the purine core. Key steps include:
  • Halogenation : Introduce chlorine at the 2-position using reagents like POCl₃ or SOCl₂ under anhydrous conditions (e.g., refluxing in acetonitrile at 80–100°C for 6–12 hours).
  • Carboxylation : React the chlorinated intermediate with CO₂ or a carboxylating agent (e.g., potassium cyanide in DMF) at controlled pH (5–7) to avoid side reactions.
  • Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Optimization : Adjust reaction time, temperature, and stoichiometry to improve yield. For example, lower temperatures (0–5°C) during carboxylation reduce decomposition.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Employ a combination of analytical techniques:
  • NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carboxylate carbon at ~170 ppm).
  • Mass Spectrometry (MS) : Use ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]⁺ peak at m/z corresponding to C₆H₃ClN₄O₂).
  • HPLC : Assess purity (>95%) with a C18 column, UV detection at 260 nm (purine absorbance).
  • Elemental Analysis : Validate empirical formula (C, H, N, Cl content within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives?

  • Methodological Answer :
  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) for small crystals (0.2–0.5 mm³).
  • Structure Solution : Apply the SHELX suite (SHELXD for phase problem resolution via dual-space methods). Refine with SHELXL using anisotropic displacement parameters and hydrogen atom positioning.
  • Validation : Check for R-factor convergence (<5%), electron density maps (no unassigned peaks), and Hirshfeld surface analysis for intermolecular interactions. Example: A recent study resolved tautomeric forms of a purine analog using SHELX, confirming carboxylate protonation states .

Q. How can researchers evaluate potential bioactivity in structurally related purine derivatives?

  • Methodological Answer :
  • In Silico Screening : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases or adenosine receptors) using the carboxyl group as a hydrogen-bond donor.
  • In Vitro Assays : Test enzyme inhibition (e.g., xanthine oxidase) via UV-Vis kinetics (ΔA₃₀₀ nm/min) or cell-based assays (MTT viability) at concentrations 1–100 µM.
  • SAR Analysis : Compare activity of this compound with analogs (e.g., 6-methyl or 9-cyclopentyl derivatives) to identify critical substituents .

Q. How should researchers address contradictions in spectroscopic data for purine derivatives?

  • Methodological Answer :
  • Cross-Validation : Compare NMR (DMSO-d₆ vs. CDCl₃) and IR spectra (carboxylate C=O stretch at 1680–1720 cm⁻¹) to rule out solvent effects or tautomerism.
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC can distinguish between N7 and N9 protonation states.
  • Theoretical Calculations : Perform DFT (B3LYP/6-31G*) to predict chemical shifts and compare with experimental data. A 2024 study resolved conflicting ¹³C NMR assignments for a chloropurine derivative using this approach .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.